molecular formula C23H27N3O4 B2559902 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide CAS No. 941893-91-0

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide

Cat. No. B2559902
CAS RN: 941893-91-0
M. Wt: 409.486
InChI Key: WFCXBOWDPHDGEO-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide, also known as ITQ-37, is a novel organic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. ITQ-37 is a type of oxalamide that has been synthesized using a unique method that involves the use of a solid-state reaction.

Scientific Research Applications

Pro-drug Systems for Cancer Therapy

Research into related chemical structures has explored their potential as pro-drug systems, designed for selective release of therapeutic drugs in hypoxic solid tumors. This approach utilizes the bioreductive activation of compounds to release anticancer drugs selectively within the tumor environment, potentially minimizing systemic side effects (Berry et al., 1997).

Ligands for Ion Channels

Derivatives of tetrahydroisoquinolinium, related to the chemical structure , have been studied as ligands for apamin-sensitive Ca2+-activated K+ channels. These studies have implications for understanding ion channel regulation and developing therapeutics targeting these channels (Graulich et al., 2006).

Anticancer and Antiaggregatory Activities

Isoquinoline derivatives have been synthesized and evaluated for their beta-adrenergic activity and platelet antiaggregatory activity, indicating potential therapeutic applications in cardiovascular diseases and cancer treatment (Miller et al., 1980).

Directed C-H Olefination

Studies have also focused on the Rh(III)-catalyzed directed C-H olefination of N-methoxybenzamides, showcasing the versatility of related structures in synthetic chemistry for the selective formation of valuable compounds (Rakshit et al., 2011).

VMAT2 Imaging Agents

Compounds related to the specified chemical structure have been investigated for their potential as Vesicular Monoamine Transporter 2 (VMAT2) imaging agents, offering insights into the distribution and function of VMAT2 in the brain and potentially aiding in the diagnosis of neurological disorders (Lin et al., 2010).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-15(2)23(29)26-11-5-7-17-9-10-18(13-20(17)26)25-22(28)21(27)24-14-16-6-4-8-19(12-16)30-3/h4,6,8-10,12-13,15H,5,7,11,14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCXBOWDPHDGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-methoxybenzyl)oxalamide

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